S-4048
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Overview
Description
S-4048 is a synthetic organic compound known for its potent inhibitory effects on glucose-6-phosphate translocase (G6P T1). This enzyme plays a crucial role in the regulation of blood glucose levels by transporting glucose-6-phosphate into the endoplasmic reticulum .
Preparation Methods
The synthesis of S-4048 involves multiple steps:
Treatment of Carboxylic Acid: The process begins with the treatment of carboxylic acid with refluxing cyclohexanone and sulfuric acid to form a derivative.
Condensation with Propargyl Bromide: This derivative is then condensed with propargyl bromide using sodium hydride in dimethylformamide to yield propargyl ether.
Condensation with 4-Chloro-Iodobenzene: The propargyl ether is treated with triethylamine in toluene and then condensed with 4-chloro-iodobenzene using palladium chloride, triphenylphosphine, and copper iodide to form a propinyloxy derivative.
Hydrogenation: This derivative undergoes hydrogenation over palladium on barium sulfate in pyridine to form a propenyloxy derivative.
Opening of Lactone Ring: The lactone ring is opened using sodium hydride in methanol and tetrahydrofuran to yield a methyl ester.
Condensation with Benzoyl Chloride: The methyl ester is then condensed with benzoyl chloride using 4-dimethylaminopyridine and triethylamine in dichloromethane to form a benzoate.
Formation of Cyclopropane Derivative: The benzoate is treated with diethylzinc and chloroiodomethane in dichloroethane to form a cyclopropane derivative, which is then hydrolyzed using sodium hydroxide in dioxane to yield an alcohol.
Final Condensation: The alcohol is condensed with an intermediate using sodium hydride in dimethylformamide and then deprotected using hydrochloric acid in dioxane to afford the target compound.
Chemical Reactions Analysis
S-4048 undergoes various types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to yield various products.
Substitution: this compound can undergo substitution reactions, particularly with halogens, to form new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include sodium hydride, palladium chloride, triphenylphosphine, and copper iodide.
Scientific Research Applications
S-4048 has several scientific research applications:
Chemistry: It is used as a potent inhibitor in studies involving glucose-6-phosphate translocase.
Biology: The compound is utilized in research related to blood glucose regulation and metabolic pathways.
Medicine: this compound is studied for its potential therapeutic effects in conditions related to glucose metabolism.
Industry: It is used in the development of new drugs and therapeutic agents targeting glucose-6-phosphate translocase .
Mechanism of Action
S-4048 exerts its effects by inhibiting glucose-6-phosphate translocase (G6P T1). This enzyme is responsible for transporting glucose-6-phosphate into the endoplasmic reticulum, a critical step in glucose metabolism. By inhibiting this enzyme, this compound helps regulate blood glucose levels. The molecular targets involved include the glucose-6-phosphate translocase enzyme and the pathways associated with glucose metabolism .
Comparison with Similar Compounds
S-4048 is unique compared to other glucose-6-phosphate translocase inhibitors due to its specific structure and potency. Similar compounds include:
Chlorogenic Acid Derivatives: These compounds also inhibit glucose-6-phosphate translocase but may differ in their potency and structure.
Other Synthetic Organic Inhibitors: Various synthetic organic compounds target the same enzyme but may have different chemical properties and effects
Properties
Molecular Formula |
C32H30ClN3O7 |
---|---|
Molecular Weight |
604.0 g/mol |
IUPAC Name |
(1S,3R,4R,5R)-1-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]methoxy]-3,4-dihydroxy-5-[(Z)-3-imidazo[4,5-b]pyridin-1-yl-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C32H30ClN3O7/c33-22-10-8-19(9-11-22)23-13-21(23)17-42-32(31(40)41)15-26(37)29(39)27(16-32)43-28(38)14-25(20-5-2-1-3-6-20)36-18-35-30-24(36)7-4-12-34-30/h1-12,14,18,21,23,26-27,29,37,39H,13,15-17H2,(H,40,41)/b25-14-/t21-,23+,26+,27+,29+,32-/m0/s1 |
InChI Key |
MYXPHMOLFCUDIL-MLFVSVOESA-N |
SMILES |
C1C(C1C2=CC=C(C=C2)Cl)COC3(CC(C(C(C3)OC(=O)C=C(C4=CC=CC=C4)N5C=NC6=C5C=CC=N6)O)O)C(=O)O |
Isomeric SMILES |
C1[C@H]([C@H]1C2=CC=C(C=C2)Cl)CO[C@]3(C[C@H]([C@H]([C@@H](C3)OC(=O)/C=C(/C4=CC=CC=C4)\N5C=NC6=C5C=CC=N6)O)O)C(=O)O |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)Cl)COC3(CC(C(C(C3)OC(=O)C=C(C4=CC=CC=C4)N5C=NC6=C5C=CC=N6)O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(1-(2-(4-chlorophenyl)-cyclopropylmethoxy)-3,4-dihydroxy-5-(3-imidazo(4,5-b)pyridin-1-yl-3-phenyl-acryloyloxy)-cyclohexanecarboxylic acid) S 4048 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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